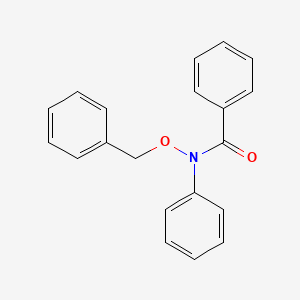

N-(Benzyloxy)-N-phenylbenzamide

Description

N-(Benzyloxy)-N-phenylbenzamide is an anomeric amide derivative characterized by a benzyloxy group (-OBn) and a phenyl substituent attached to the amide nitrogen. Its synthesis involves reacting O-benzyl hydroxylamine hydrochloride with acyl chlorides, such as p-trifluoromethyl benzoyl chloride, under controlled conditions to yield intermediates like N-(benzyloxy)-N-(pivaloyloxy)-4-(trifluoromethyl)benzamide (compound 3) . The compound exhibits thermal instability, decomposing upon heating, and requires careful handling due to moderate mutagenicity identified via Ames II testing, comparable to benzyl chloride .

Properties

CAS No. |

184016-22-6 |

|---|---|

Molecular Formula |

C20H17NO2 |

Molecular Weight |

303.4 g/mol |

IUPAC Name |

N-phenyl-N-phenylmethoxybenzamide |

InChI |

InChI=1S/C20H17NO2/c22-20(18-12-6-2-7-13-18)21(19-14-8-3-9-15-19)23-16-17-10-4-1-5-11-17/h1-15H,16H2 |

InChI Key |

DRRLRHGTZNFEFY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CON(C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(Benzyloxy)-N-phenylbenzamide typically involves the reaction of benzoyl chloride with N-phenylhydroxylamine in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then treated with benzyl bromide to yield the final product. The reaction conditions usually involve refluxing the reactants in an appropriate solvent like dichloromethane or toluene .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: N-(Benzyloxy)-N-phenylbenzamide can undergo various chemical reactions, including:

Oxidation: The benzyloxy group can be oxidized to form corresponding benzaldehyde derivatives.

Reduction: The compound can be reduced to form N-phenylbenzamide by removing the benzyloxy group.

Substitution: The benzyloxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.

Major Products:

Oxidation: Benzaldehyde derivatives.

Reduction: N-phenylbenzamide.

Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Chemistry: N-(Benzyloxy)-N-phenylbenzamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various pharmaceuticals and agrochemicals .

Biology: In biological research, this compound can be used to study enzyme interactions and inhibition. It may also serve as a ligand in the development of new drugs targeting specific proteins or receptors.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. It may also find applications in the development of new polymers and coatings.

Mechanism of Action

The mechanism of action of N-(Benzyloxy)-N-phenylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group can enhance the compound’s binding affinity to these targets, leading to inhibition or activation of their biological functions. The exact pathways and molecular targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

N-Phenylbenzamide Derivatives :

- Activity : Broad-spectrum inhibitors against HCV and EV71 (e.g., compound 4b with pIC50 = 7.2 for EV71) .

- Structural Modifications: Introduction of lipophilic groups (e.g., methylamino, methoxy) on the benzene ring enhances potency.

- Mechanism : Disruption of viral replication via interference with host-pathogen interactions .

Comparison :

- This compound lacks reported antiviral activity, likely due to its unstable anomeric amide structure, whereas optimized N-phenylbenzamides achieve potency through balanced lipophilicity and hydrogen-bonding groups .

Antibacterial and Antimycobacterial Agents

Dinitrobenzamides (DNB1 and DNB2) :

- Activity: DNB1 ([N-(2-(4-methoxyphenoxy)ethyl)-3,5-dinitrobenzamide]) and DNB2 ([N-(2-(benzyloxy)ethyl)-3,5-dinitrobenzamide]) exhibit MIC values <1 µg/mL against M. tuberculosis MDR/XDR strains .

- Structural Features : Nitro groups at positions 3 and 5 on the benzene ring are critical for activity.

N-Phenylbenzamides :

- Limitations : Poor blood-brain barrier (BBB) penetration (log BB < -0.113) due to polar amide groups, restricting CNS applications .

| Compound | Target Pathogen | Key Substituents | BBB Penetration (log BB) | Reference |

|---|---|---|---|---|

| DNB1 | M. tuberculosis | 3,5-dinitro, methoxy | N/A | |

| This compound | N/A | Benzyloxy, phenyl | Not studied |

4-(Benzyloxy)-N-butylbenzamide :

N-Benzylacetoacetamide :

- Applications: Used as a building block in heterocyclic chemistry, leveraging its keto-enol tautomerism for reactivity .

Key Findings and Implications

- Safety : this compound’s mutagenicity and thermal sensitivity limit its utility compared to safer derivatives like Compound 4 (PTP inhibitor) or DNBs (antimycobacterials) .

- Structural Optimization : Introduction of electron-withdrawing groups (e.g., nitro, chloro) or hydrophilic moieties (e.g., piperidine) improves bioactivity and stability in related compounds .

- Knowledge Gaps: Limited data exist on the pharmacological profiling of this compound, warranting further studies on its target engagement and metabolic stability.

Q & A

Basic: What are the optimal synthetic routes for N-(Benzyloxy)-N-phenylbenzamide, and how can reaction conditions be optimized for yield?

Answer:

The synthesis involves reacting O-benzyl hydroxylamine hydrochloride with acyl chlorides (e.g., p-trifluoromethyl benzoyl chloride) in dichloromethane (CH2Cl2) under argon at 0°C, followed by 5-hour stirring at room temperature . Key optimizations include:

- Stoichiometry: Use 1.0 equivalent of acyl chloride and 2.0 equivalents of potassium carbonate for deprotonation.

- Solvent Purge: Maintain inert conditions via argon purging to prevent hydrolysis of reactive intermediates.

- Workup: Post-reaction, remove CH2Cl2 via rotary evaporation and extract with diethyl ether, achieving ~89% yield after vacuum drying .

Advanced: How does the anomeric stabilization effect influence the electronic structure of this compound?

Answer:

The nitrogen atom adopts an sp<sup>3</sup> hybridized configuration due to diminished resonance with the amide carbonyl. This pyramidalization arises from electron-withdrawing effects of the alkoxy and acyloxy substituents. Anomeric stabilization occurs via hyperconjugation between the lone pair of the benzyloxy oxygen and the σ* orbital of the N–O acyloxy bond, analogous to the "anomeric effect" in carbohydrates. This electronic arrangement enhances thermal stability but increases susceptibility to nucleophilic attack at nitrogen .

Safety: What protocols mitigate risks when handling this compound?

Answer:

Critical safety measures include:

- Mutagenicity: Ames II testing indicates mutagenicity comparable to benzyl chloride. Use fume hoods and PPE (gloves, lab coats) .

- Decomposition: Avoid heating above 70°C, as DSC data shows thermal decomposition. Store at -20°C under argon .

- Waste Disposal: Neutralize acidic byproducts (e.g., HCl) with sodium bicarbonate before disposal, adhering to local regulations .

Structural Analysis: Which crystallographic methods resolve conformational details of this compound?

Answer:

- Software: Use SHELXL for refinement (supports twinned data) and SHELXS/SHELXD for structure solution. ORTEP-3 (via WinGX) visualizes thermal ellipsoids and hydrogen-bonding networks .

- Key Parameters: Collect high-resolution data (<1.0 Å) to resolve sp<sup>3</sup> nitrogen geometry. Intermolecular H-bonding to the amide carbonyl is critical for lattice stability .

Pharmacological: How to assess mitochondrial PTP inhibition by derivatives of this compound?

Answer:

- Assays: Perform mitochondrial swelling assays using isolated mitochondria, monitoring absorbance at 540 nm. Calculate EC50 values (e.g., 280 nM for a potent analog) .

- SAR: Modify substituents on the benzamide ring (e.g., trifluoromethyl, chloro groups) to enhance calcium retention capacity. Prioritize analogs with logP <3.5 for improved bioavailability .

Reaction Mechanism: What methodologies elucidate trifluoromethylation pathways involving this compound?

Answer:

- Radical Trapping: Use TEMPO to quench radical intermediates, confirming a non-radical pathway in trifluoromethylation .

- Kinetic Isotope Effect (KIE): KIE ≈1.0 indicates C–H bond cleavage is not rate-limiting. Block α-positions (e.g., with methyl groups) to test regioselectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.